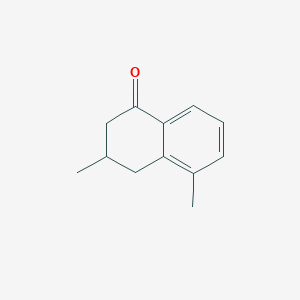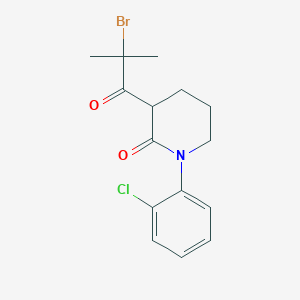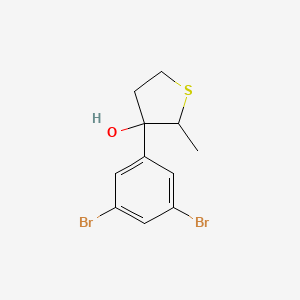![molecular formula C11H17NO B13195823 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst . This reaction yields the desired compound along with other intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk for research and pharmaceutical testing purposes . High-quality reference standards are available for accurate results in various applications .
Chemical Reactions Analysis
Types of Reactions: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of fragrance intermediates and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and intermediates.
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane-2-carbonitrile: This compound shares a similar spirocyclic structure but lacks the trimethyl groups.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Another related compound used in similar synthetic routes.
Uniqueness: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-8-4-10(2,3)7-11(5-8)9(6-12)13-11/h8-9H,4-5,7H2,1-3H3 |
InChI Key |
VXZGWSIOSUDLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(O2)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)

![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)




![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
